molecular formula C15H10Cl3NO B5572234 (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide CAS No. 26080-07-9

(2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide

Cat. No.: B5572234
CAS No.: 26080-07-9
M. Wt: 326.6 g/mol
InChI Key: JIRASMUMNMAOST-VOTSOKGWSA-N
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Description

(2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a phenyl group and a trichlorophenyl group attached to a prop-2-enamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide typically involves the reaction of 2,4,5-trichloroaniline with cinnamoyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 2,4,5-trichloroaniline attacks the carbonyl carbon of cinnamoyl chloride, leading to the formation of the amide bond.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran
  • Base: Triethylamine or pyridine
  • Temperature: Room temperature to reflux

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction of the amide bond can yield the corresponding amine and alcohol.

    Substitution: The trichlorophenyl group can undergo nucleophilic aromatic substitution, especially at the positions ortho and para to the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products

    Oxidation: Quinones, chlorinated phenols

    Reduction: Amines, alcohols

    Substitution: Methoxy or ethoxy derivatives

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, derivatives of this compound could be explored as potential drug candidates. The presence of the trichlorophenyl group may enhance the compound’s ability to interact with specific biological targets, leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity. The trichlorophenyl group may enhance binding affinity to certain molecular targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenyl-N-(2,4-dichlorophenyl)prop-2-enamide
  • (2E)-3-phenyl-N-(2,4,5-trifluorophenyl)prop-2-enamide
  • (2E)-3-phenyl-N-(2,4,5-trimethylphenyl)prop-2-enamide

Uniqueness

The presence of the trichlorophenyl group in (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide distinguishes it from other similar compounds. The chlorine atoms can significantly influence the compound’s reactivity, biological activity, and physical properties, making it unique in its class.

Properties

IUPAC Name

(E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3NO/c16-11-8-13(18)14(9-12(11)17)19-15(20)7-6-10-4-2-1-3-5-10/h1-9H,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRASMUMNMAOST-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90350506
Record name (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26080-07-9
Record name (2E)-3-phenyl-N-(2,4,5-trichlorophenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90350506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-PHENYL-N-(2,4,5-TRICHLOROPHENYL)ACRYLAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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